molecular formula C10H13F2N B12973164 (R)-1-(3,5-Difluorophenyl)butan-1-amine

(R)-1-(3,5-Difluorophenyl)butan-1-amine

Cat. No.: B12973164
M. Wt: 185.21 g/mol
InChI Key: GBBJPRXGGARYPF-SNVBAGLBSA-N
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Description

®-1-(3,5-Difluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Difluorophenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.

    Reduction: The intermediate alcohol is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,5-Difluorophenyl)butan-1-amine may involve:

    Catalytic Hydrogenation: Utilizing a chiral catalyst to ensure the production of the desired enantiomer.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-Difluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

®-1-(3,5-Difluorophenyl)butan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,5-Difluorophenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(3,5-Difluorophenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(3,5-Difluorophenyl)ethan-1-amine: Another structurally related compound with an even shorter carbon chain.

Uniqueness

®-1-(3,5-Difluorophenyl)butan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its enantiomer and other structurally similar compounds.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

(1R)-1-(3,5-difluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13F2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1

InChI Key

GBBJPRXGGARYPF-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=CC(=C1)F)F)N

Canonical SMILES

CCCC(C1=CC(=CC(=C1)F)F)N

Origin of Product

United States

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